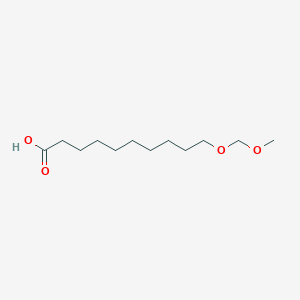

10-(Methoxymethoxy)decanoic acid

Descripción

Propiedades

Fórmula molecular |

C12H24O4 |

|---|---|

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

10-(methoxymethoxy)decanoic acid |

InChI |

InChI=1S/C12H24O4/c1-15-11-16-10-8-6-4-2-3-5-7-9-12(13)14/h2-11H2,1H3,(H,13,14) |

Clave InChI |

CHBQTKUKTGKBKL-UHFFFAOYSA-N |

SMILES canónico |

COCOCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Decanoic Acid (C₁₀H₂₀O₂)

- Properties : High lipophilicity, melting point ~31°C, and applications in antimicrobial agents, surfactants, and fermentation processes (e.g., daptomycin production in Streptomyces roseosporus) .

- Key Differences: Lacks the methoxymethoxy group, making it more reactive in carboxylate salt formation and less stable under oxidative conditions compared to 10-(Methoxymethoxy)decanoic acid .

10-Hydroxydecanoic Acid (C₁₀H₂₀O₃)

- Structure : Hydroxyl (-OH) group at the 10th carbon.

- Properties: Used in vesicle formulations for topical drug delivery due to its amphiphilic nature. Exhibits higher polarity than 10-(Methoxymethoxy)decanoic acid, impacting bioavailability .

- Key Differences: The hydroxyl group increases susceptibility to oxidation, whereas the methoxymethoxy group in 10-(Methoxymethoxy)decanoic acid enhances stability and reduces hydrogen-bonding capacity .

10-((4-Hydroxyphenyl)amino)decanoic Acid (C₁₆H₂₅NO₃)

- Structure: Aryl amino group at the 10th carbon.

- Properties: Demonstrated antiproliferative activity in medicinal chemistry studies. The aromatic amine enhances binding to biological targets, unlike the ether-linked methoxymethoxy group in 10-(Methoxymethoxy)decanoic acid .

- Key Differences: Polar aromatic substituent vs. non-aromatic methoxymethoxy group, leading to divergent pharmacological profiles.

Methyl 10-Oxodecanoate (C₁₁H₂₀O₃)

- Structure : Methyl ester with a ketone group at the 10th carbon.

- Properties: Intermediate in synthesizing bioactive molecules. The ketone group allows for further chemical modifications, whereas the methoxymethoxy group in 10-(Methoxymethoxy)decanoic acid is less reactive .

Structural and Functional Analysis Table

Research Findings and Implications

- Synthesis: 10-(Methoxymethoxy)decanoic acid can be synthesized via esterification or etherification reactions, analogous to methods used for methyl 10-oxodecanoate (DIC-mediated coupling) .

- Stability: The methoxymethoxy group reduces oxidative degradation compared to 10-hydroxydecanoic acid, as seen in microsomal ω-hydroxylation studies .

- Biological Activity: While decanoic acid derivatives like 10-hydroxydecanoic acid show ROS modulation in microbial systems , the methoxymethoxy variant’s bioactivity remains underexplored but may offer advantages in controlled-release formulations.

Q & A

Q. What experimental strategies are recommended for synthesizing 10-(Methoxymethoxy)decanoic acid with high purity?

Synthesis typically involves functionalization of decanoic acid derivatives. For example:

- Hydroxylation : Use monooxygenase enzymes (e.g., in bacterial systems) to introduce hydroxyl groups, as seen in 2-hydroxydecanoic acid synthesis .

- Methoxymethoxy Group Addition : Employ nucleophilic substitution or protection/deprotection strategies, ensuring minimal side reactions.

- Purification : Validate purity (>98%) via HPLC, LC/MS, and NMR, referencing protocols for 10-hydroxydecanoic acid .

Q. How can researchers characterize the solubility and stability of 10-(Methoxymethoxy)decanoic acid in different solvents?

- Solubility Testing : Dissolve in ethanol, DMSO, or DMF (common solvents for decanoic acid derivatives) and quantify via gravimetric analysis or UV-Vis spectroscopy .

- Stability Studies : Monitor degradation under varying pH and temperature using HPLC or GC-MS. Decanoic acid derivatives are stable in inert atmospheres but may degrade under oxidative conditions .

Q. What analytical techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : Assign peaks for methoxymethoxy (-OCH2O-) and decanoic acid backbone (e.g., δ 3.3–3.5 ppm for methylene protons adjacent to ether groups) .

- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns using high-resolution LC-MS .

- X-ray Crystallography : Resolve crystal structures if crystallizable, as demonstrated for decanoic acid-PPARγ complexes .

Advanced Research Questions

Q. How can conflicting data on the PPARγ activation mechanism of decanoic acid derivatives be resolved?

Decanoic acid binds PPARγ but only partially stabilizes its activation domain (AF-2 helix), leading to context-dependent effects . To resolve contradictions:

- Comparative Assays : Use transcriptional reporter systems (e.g., luciferase) to test activation/repression at promoters like CS3 and nlpA .

- Structural Studies : Perform co-crystallization with PPARγ and compare binding modes to thiazolidinediones or unsaturated fatty acids .

- In Vivo Validation : Assess glucose sensitivity and lipid profiles in diabetic models, noting the absence of weight gain in decanoic acid treatments .

Q. What experimental designs are optimal for studying microbial resistance to medium-chain fatty acids like 10-(Methoxymethoxy)decanoic acid?

- Transcriptome Profiling : Identify upregulated transporters (e.g., PDR12, TPO1) and detoxification pathways (e.g., β-oxidation, ester synthesis) in Saccharomyces cerevisiae under stress .

- Knockout Strains : Validate gene roles (e.g., FAA1, EEB1) in ethyl ester production to counteract toxicity .

- Microscopy : Track intracellular pH changes using fluorescent probes (e.g., BCECF-AM) to correlate resistance with pH homeostasis .

Q. How can researchers optimize extraction and quantification of decanoic acid derivatives from complex matrices?

- Supramolecular Solvents : Use decanoic acid-based coacervates for microextraction, adjusting THF volume and fatty acid weight (50–250 mg) to enhance recovery .

- Chemometric Modeling : Apply Definitive Screening Design (DSD) to balance factors like solvent polarity and extraction time .

- GC-MS Quantification : Derivatize samples (e.g., methyl esterification) to improve volatility and detection limits .

Q. What methodologies elucidate the role of 10-(Methoxymethoxy)decanoic acid in bacterial transcriptional regulation?

- Electrophoretic Mobility Shift Assays (EMSAs) : Test binding to regulators like Rns, which interacts with decanoic acid to modulate virulence gene expression .

- Differential Scanning Fluorimetry (DSF) : Measure thermal stability shifts in transcriptional regulators upon ligand binding .

- β-Galactosidase Reporter Systems : Quantify promoter activity changes (e.g., CS3 activation vs. nlpA repression) under varying fatty acid concentrations .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in biological activity studies?

Q. What computational tools aid in predicting the physicochemical properties of this compound?

- Cheminformatics Software : Import SMILES strings (e.g.,

CCC(OC)OCCCCCCCCC(O)=O) into tools like ChemAxon or Schrödinger for logP, pKa, and solubility predictions . - Molecular Dynamics Simulations : Model interactions with lipid bilayers or proteins (e.g., PPARγ) using force fields like CHARMM or AMBER .

Q. How can contradictory results in environmental toxicity assessments be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.